molecular formula C18H17N3O2 B2710085 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 847859-27-2

5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2710085
CAS No.: 847859-27-2
M. Wt: 307.353
InChI Key: CNGINRITOIXJRD-UHFFFAOYSA-N
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Description

5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a naphthalene ring, an oxazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxypropylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and naphthalene-containing molecules. Examples include:

Uniqueness

What sets 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-(3-methoxypropylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-11-5-10-20-18-16(12-19)21-17(23-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,20H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGINRITOIXJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847859-27-2
Record name 5-[(3-methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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